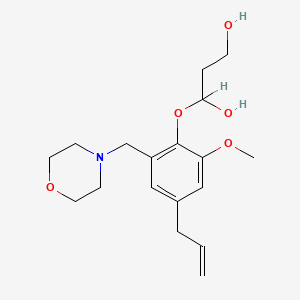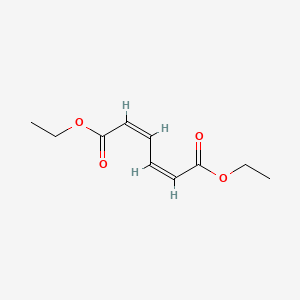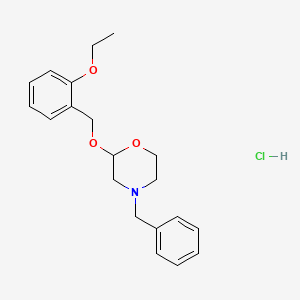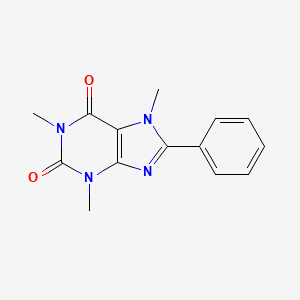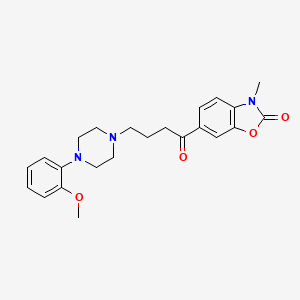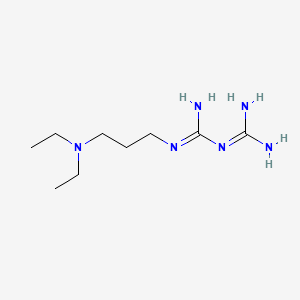
3-Isoquinolinecarboxamide, N-(1-methyl-5-(((4-(((1-methyl-5-(((2-(4-morpholinyl)ethyl)amino)carbonyl)-1H-pyrrol-3-yl)amino)carbonyl)phenyl)amino)carbonyl)-1H-pyrrol-3-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isoquinolinecarboxamide, N-(1-methyl-5-(((4-(((1-methyl-5-(((2-(4-morpholinyl)ethyl)amino)carbonyl)-1H-pyrrol-3-yl)amino)carbonyl)phenyl)amino)carbonyl)-1H-pyrrol-3-yl)-: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as isoquinoline, pyrrole, and morpholine. The presence of these groups makes it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isoquinolinecarboxamide, N-(1-methyl-5-(((4-(((1-methyl-5-(((2-(4-morpholinyl)ethyl)amino)carbonyl)-1H-pyrrol-3-yl)amino)carbonyl)phenyl)amino)carbonyl)-1H-pyrrol-3-yl)- involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of Isoquinolinecarboxamide: This step involves the reaction of isoquinoline with a carboxylic acid derivative under acidic or basic conditions to form the carboxamide group.
Introduction of Pyrrole Groups: The pyrrole groups are introduced through a series of reactions involving pyrrole derivatives and coupling agents.
Attachment of Morpholine Group: The morpholine group is attached via nucleophilic substitution reactions, where the morpholine ring reacts with an appropriate electrophile.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and isoquinoline rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products:
Oxidized Derivatives: Products include various quinoline and pyrrole oxides.
Reduced Derivatives: Products include alcohols and amines.
Substituted Derivatives: Products include halogenated and alkylated isoquinolinecarboxamides.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Protein Binding: It can bind to specific proteins, affecting their function and activity.
Medicine:
Drug Development: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Diagnostic Tools: It can be used in the development of diagnostic assays for detecting specific biomolecules.
Industry:
Material Science: The compound is used in the synthesis of advanced materials with unique properties.
Chemical Manufacturing: It serves as an intermediate in the production of various chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Isoquinolinecarboxamide, N-(1-methyl-5-(((4-(((1-methyl-5-(((2-(4-morpholinyl)ethyl)amino)carbonyl)-1H-pyrrol-3-yl)amino)carbonyl)phenyl)amino)carbonyl)-1H-pyrrol-3-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes, inhibiting their activity by blocking the active site or altering the enzyme’s conformation. It can also interact with proteins, affecting their function and signaling pathways. These interactions lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
Comparaison Avec Des Composés Similaires
Isoquinolinecarboxamide Derivatives: Compounds with similar structures but different functional groups.
Pyrrolecarboxamide Derivatives: Compounds with pyrrole rings and carboxamide groups.
Morpholine Derivatives: Compounds containing the morpholine ring.
Uniqueness:
Structural Complexity: The compound’s unique combination of isoquinoline, pyrrole, and morpholine groups sets it apart from other similar compounds.
Propriétés
Numéro CAS |
478492-67-0 |
|---|---|
Formule moléculaire |
C35H36N8O5 |
Poids moléculaire |
648.7 g/mol |
Nom IUPAC |
N-[1-methyl-5-[[4-[[1-methyl-5-(2-morpholin-4-ylethylcarbamoyl)pyrrol-3-yl]carbamoyl]phenyl]carbamoyl]pyrrol-3-yl]isoquinoline-3-carboxamide |
InChI |
InChI=1S/C35H36N8O5/c1-41-21-27(18-30(41)34(46)36-11-12-43-13-15-48-16-14-43)39-32(44)23-7-9-26(10-8-23)38-35(47)31-19-28(22-42(31)2)40-33(45)29-17-24-5-3-4-6-25(24)20-37-29/h3-10,17-22H,11-16H2,1-2H3,(H,36,46)(H,38,47)(H,39,44)(H,40,45) |
Clé InChI |
AYWSMVYQEPKYGK-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=C1C(=O)NCCN2CCOCC2)NC(=O)C3=CC=C(C=C3)NC(=O)C4=CC(=CN4C)NC(=O)C5=CC6=CC=CC=C6C=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


